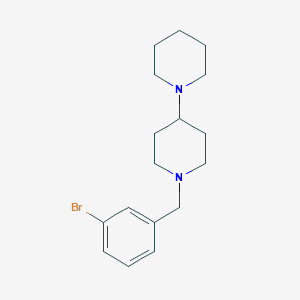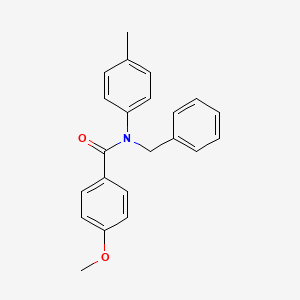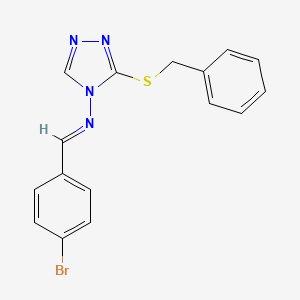
3-(benzylthio)-N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylthio)-N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBTA and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
BBTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBTA has been shown to exhibit potent antitumor activity against various cancer cell lines. BBTA also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In material science, BBTA has been used as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. In catalysis, BBTA has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
Mecanismo De Acción
The mechanism of action of BBTA is not fully understood. However, it has been proposed that BBTA exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. BBTA has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BBTA has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. BBTA has also been shown to exhibit antibacterial and antifungal activity against various microorganisms. In addition, BBTA has been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBTA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. BBTA also exhibits interesting properties, such as luminescence and conductivity, which make it a potential building block for the synthesis of new materials. However, BBTA has some limitations, including its low solubility in water, which limits its use in certain applications.
Direcciones Futuras
Related to BBTA include the development of new analogs with improved properties, the study of its mechanism of action, and its potential applications in catalysis.
Métodos De Síntesis
BBTA can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde and 3-(benzylthio)-4H-1,2,4-triazole-4-amine in the presence of a base. Other methods involve the reaction of 4-bromobenzaldehyde with 3-(benzylthio)-1H-1,2,4-triazole in the presence of a catalyst. The synthesis of BBTA requires careful optimization of the reaction conditions to obtain a high yield and purity.
Propiedades
IUPAC Name |
(E)-N-(3-benzylsulfanyl-1,2,4-triazol-4-yl)-1-(4-bromophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S/c17-15-8-6-13(7-9-15)10-19-21-12-18-20-16(21)22-11-14-4-2-1-3-5-14/h1-10,12H,11H2/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQBWWPOWMUGI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


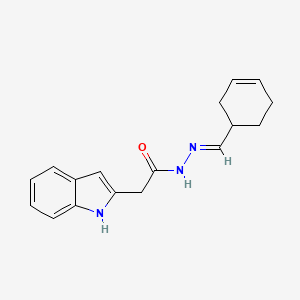
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

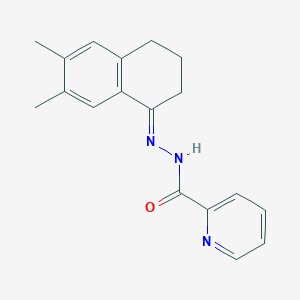
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
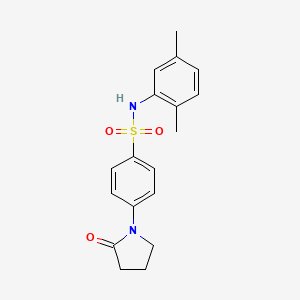
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
